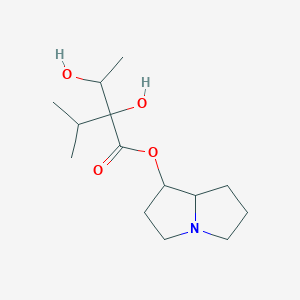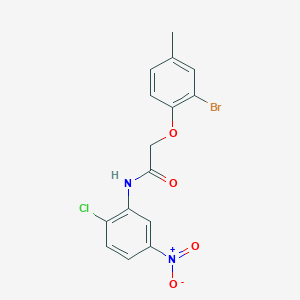![molecular formula C16H25FN2 B6033557 1-(2-fluorophenyl)-N-[2-(1-piperidinyl)ethyl]-2-propanamine](/img/structure/B6033557.png)
1-(2-fluorophenyl)-N-[2-(1-piperidinyl)ethyl]-2-propanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-fluorophenyl)-N-[2-(1-piperidinyl)ethyl]-2-propanamine, commonly known as Fluoxetine, is a selective serotonin reuptake inhibitor (SSRI) that is widely used for the treatment of depression, anxiety, and other psychiatric disorders. It was first synthesized in 1972 by Eli Lilly and Company and was approved by the FDA in 1987.
科学研究应用
Fluoxetine has been extensively studied for its therapeutic effects on depression, anxiety, and other psychiatric disorders. It has also been investigated for its potential use in the treatment of obesity, bulimia nervosa, and premenstrual dysphoric disorder. Additionally, Fluoxetine has been studied for its effects on neuroplasticity, neurogenesis, and synaptic plasticity.
作用机制
Fluoxetine works by selectively inhibiting the reuptake of serotonin, a neurotransmitter that is involved in the regulation of mood, appetite, and sleep. By increasing the availability of serotonin in the brain, Fluoxetine helps to alleviate the symptoms of depression and anxiety. It takes several weeks for the therapeutic effects of Fluoxetine to become apparent, which suggests that it may also have long-term effects on brain function.
Biochemical and Physiological Effects:
Fluoxetine has been shown to have a wide range of biochemical and physiological effects. It has been found to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. It has also been shown to increase the proliferation of neural stem cells in the hippocampus, a brain region that is involved in memory and learning. Additionally, Fluoxetine has been found to increase the density of dendritic spines, which are the sites of synaptic connections between neurons.
实验室实验的优点和局限性
Fluoxetine is a widely used research tool for investigating the effects of serotonin on brain function. Its selective inhibition of serotonin reuptake allows for the manipulation of serotonin levels in the brain, which can be used to study the role of serotonin in various physiological and behavioral processes. However, Fluoxetine has some limitations as a research tool. Its effects on other neurotransmitters, such as dopamine and norepinephrine, can complicate the interpretation of results. Additionally, its long half-life and slow onset of action can make it difficult to study acute effects.
未来方向
There are several areas of future research that are of interest in the study of Fluoxetine. One area is the investigation of its effects on neuroplasticity and neurogenesis in the context of aging and neurodegenerative diseases. Another area is the study of its effects on synaptic plasticity and learning and memory. Additionally, there is interest in developing more selective and potent 1-(2-fluorophenyl)-N-[2-(1-piperidinyl)ethyl]-2-propanamines that can target specific serotonin receptor subtypes. Finally, there is a need for more research on the long-term effects of Fluoxetine on brain function and behavior.
合成方法
Fluoxetine is synthesized from 3-(p-trifluoromethylphenoxy)-3-phenylpropylamine, which is reacted with 1-(2-fluorophenyl)propan-2-one in the presence of sodium hydride and dimethylformamide. The resulting compound is then reacted with piperidine in the presence of sodium hydride and dimethylformamide to produce Fluoxetine. The synthesis process is complex and requires careful control of reaction conditions to obtain high yields of the desired product.
属性
IUPAC Name |
1-(2-fluorophenyl)-N-(2-piperidin-1-ylethyl)propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25FN2/c1-14(13-15-7-3-4-8-16(15)17)18-9-12-19-10-5-2-6-11-19/h3-4,7-8,14,18H,2,5-6,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OASVWNOZXMIQOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1F)NCCN2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



methanone](/img/structure/B6033499.png)
![1-(2-fluorobenzyl)-N-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]-3-piperidinamine](/img/structure/B6033505.png)
![N-(4-fluorophenyl)-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide](/img/structure/B6033510.png)
![1-(2,3-dimethoxyphenyl)-2-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6033520.png)
![1-{3-[3-(5-propyl-2-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}-2-butanol](/img/structure/B6033528.png)
![2-{2-[(3,5-di-tert-butyl-4-fluorophenyl)sulfonyl]ethyl}pyridine](/img/structure/B6033531.png)

![2-{4-[(4-{[3-(4-fluorophenyl)-1-pyrrolidinyl]carbonyl}-1,3-oxazol-2-yl)methyl]-1-piperazinyl}pyrimidine](/img/structure/B6033551.png)
![N-methyl-N-[(1-methyl-2-piperidinyl)methyl]-2-(phenoxymethyl)-1,3-oxazole-4-carboxamide](/img/structure/B6033553.png)
![5-[1-(2-methyl-3-furoyl)-2-pyrrolidinyl]-N-(4-methylphenyl)-2-thiophenecarboxamide](/img/structure/B6033559.png)
![6-fluoro-3-[2-(2-hydroxyethoxy)ethyl]quinazolin-4(3H)-one](/img/structure/B6033567.png)
![6-(3-fluorophenyl)-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6033568.png)